molecular formula C17H22ClNO4 B12767643 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride CAS No. 90138-45-7

3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride

Cat. No.: B12767643
CAS No.: 90138-45-7
M. Wt: 339.8 g/mol
InChI Key: ZNZAVYYSRYVRKB-UHFFFAOYSA-N
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Description

3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO4 and a molecular weight of 339.8139 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with acetyl groups and linked to a propylamine moiety through an ether linkage.

Preparation Methods

The synthesis of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring is synthesized through cyclization reactions involving appropriate precursors.

    Acetylation: The benzofuran ring is then acetylated at specific positions to introduce the acetyl groups.

    Ether Linkage Formation: The acetylated benzofuran is reacted with a suitable alkylating agent to form the ether linkage.

    Amination: The resulting intermediate is then subjected to amination reactions to introduce the N,N-dimethyl-1-propylamine moiety.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Chemical Reactions Analysis

3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

90138-45-7

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

1-[6-acetyl-7-[3-(dimethylamino)propoxy]-1-benzofuran-4-yl]ethanone;hydrochloride

InChI

InChI=1S/C17H21NO4.ClH/c1-11(19)14-10-15(12(2)20)17(16-13(14)6-9-22-16)21-8-5-7-18(3)4;/h6,9-10H,5,7-8H2,1-4H3;1H

InChI Key

ZNZAVYYSRYVRKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C2=C1C=CO2)OCCCN(C)C)C(=O)C.Cl

Origin of Product

United States

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